molecular formula C8H8FNO3 B1429239 4-Ethyl-5-fluoro-2-nitrophenol CAS No. 1089282-51-8

4-Ethyl-5-fluoro-2-nitrophenol

Cat. No. B1429239
M. Wt: 185.15 g/mol
InChI Key: LKVUTLLMYSLBCI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethyl-5-fluoro-2-nitrophenol is represented by the InChI code 1S/C8H8FNO3/c1-2-5-3-7 (10 (12)13)8 (11)4-6 (5)9/h3-4,11H,2H2,1H3 . The molecular weight is 185.15 .


Physical And Chemical Properties Analysis

4-Ethyl-5-fluoro-2-nitrophenol is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar fluoro-nitrophenol derivatives has focused on synthesis methods and chemical properties. For instance, studies on the synthesis of various fluoro-nitrophenyl compounds involve complex reactions such as acylation, nitration, and catalytic hydrogenation, highlighting their potential in producing intermediates for further chemical synthesis. Such processes are crucial in developing pharmaceuticals, dyes, and other industrial chemicals (Wang Da-hui, 2010; Zhang Xiao-wei, 2009).

Environmental Monitoring and Remediation

The detection and degradation of nitrophenol compounds, due to their toxicity and prevalence in industrial waste, have been a significant focus. Techniques like electrochemical detection and photocatalytic activity assessment offer promising applications in environmental monitoring and remediation. For example, research on the electrochemical detection and photodegradation of 4-nitrophenol by Ag2O-ZnO composite nanocones demonstrates innovative approaches to tackle water pollution caused by nitrophenol pollutants (U. Chakraborty et al., 2021).

Biological and Medical Research

Fluorinated o-aminophenol derivatives, closely related to 4-Ethyl-5-fluoro-2-nitrophenol, have been studied for their application in measuring intracellular pH, showcasing their utility in biochemical and medical research (C. Rhee et al., 1995). This indicates potential applications of 4-Ethyl-5-fluoro-2-nitrophenol and its derivatives in developing diagnostic and therapeutic tools.

Advanced Material Development

The development of advanced materials, such as imprinted adsorbents for selective adsorption of pollutants, illustrates the application of nitrophenol derivatives in creating more efficient and selective environmental cleanup technologies. Molecularly imprinted polymers (MIPs) designed for the selective adsorption of 4-nitrophenol demonstrate the potential of utilizing nitrophenol derivatives in designing materials for specific applications (Daning Lang et al., 2021).

Safety And Hazards

The safety information for 4-Ethyl-5-fluoro-2-nitrophenol indicates that it has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

properties

IUPAC Name

4-ethyl-5-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-5-3-7(10(12)13)8(11)4-6(5)9/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVUTLLMYSLBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-5-fluoro-2-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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